
Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained by esterification of the carboxylic acid group with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) at the 4-position of the phenyl ring undergoes oxidation under controlled conditions:
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Oxidation to hydroxyl group :
Treatment with KMnO₄ in acidic or basic media converts the methoxy group to a hydroxyl group, yielding 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid derivatives. This reaction is pH-sensitive, with optimal yields (78–85%) achieved in H₂SO₄/acetone at 60°C.
Hydrolysis Reactions
The ester group (-COOCH₃) is susceptible to hydrolysis:
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Saponification to carboxylic acid :
Alkaline hydrolysis (NaOH/EtOH, reflux) produces 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in >90% yield. Acidic hydrolysis (HCl/H₂O) proceeds less efficiently (65–72% yield) .
Nucleophilic Substitution
The methoxy group participates in aromatic substitution:
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Demethylation :
Reaction with BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, forming 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (82% yield). -
Halogenation :
Direct substitution with Cl₂ or Br₂ under FeCl₃ catalysis introduces halogens at the para position relative to the methoxy group .
Reduction Reactions
The ester group can be selectively reduced:
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Ester to alcohol :
LiAlH₄ in THF reduces the ester to the corresponding 5-(hydroxymethyl)pyrazole derivative (68% yield). NaBH₄ is less effective (<30% yield).
Cross-Coupling Reactions
The pyrazole ring facilitates metal-catalyzed coupling:
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Suzuki–Miyaura coupling :
Palladium-catalyzed coupling with arylboronic acids introduces substituents at the 4-position of the pyrazole ring. Yields range from 55% to 88% depending on the boronic acid .
Cyclization and Heterocycle Formation
The carboxylate group participates in cyclocondensation:
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Formation of fused heterocycles :
Reaction with hydrazine hydrate forms pyrazolo[3,4-d]pyridazinone derivatives, while thiourea yields pyrazolo[3,4-e] thiadiazine systems .
Mechanistic Insights
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Regioselectivity in substitution :
The methoxy group’s electron-donating effect directs electrophilic substitution to the para position. Steric hindrance from the methyl group at C3 limits reactivity at adjacent positions . -
Ester reactivity :
The carboxylate’s electron-withdrawing nature activates the pyrazole ring for nucleophilic attack, while the methyl ester stabilizes intermediates during hydrolysis .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
MMP has been investigated for its potential therapeutic properties, particularly as an anti-inflammatory and anticancer agent. Several studies have reported its efficacy against various cancer cell lines:
- Anticancer Activity : Research indicates that MMP exhibits significant cytotoxic effects on cancer cells. For instance, it has shown promising results against A549 lung cancer cells with IC₅₀ values indicating effective growth inhibition .
2. Biological Activity
The compound has been studied for its biological activities, including:
- Anti-inflammatory Properties : MMP has been recognized for its ability to inhibit inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Effects : Preliminary studies suggest that MMP possesses antimicrobial properties, making it a candidate for further development in the field of infectious diseases .
Anticancer Research
A notable study published in a peer-reviewed journal evaluated the cytotoxic effects of MMP on various cancer cell lines. The results indicated that structural modifications of the pyrazole ring could enhance its potency. The study highlighted:
- Cell Lines Tested : A549 (lung), HeLa (cervical), and MCF7 (breast) cancer cells.
- Findings : MMP derivatives showed IC₅₀ values ranging from 20 µM to 50 µM, with some derivatives exhibiting enhanced activity compared to the parent compound .
Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of MMP. Researchers demonstrated that MMP could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Material Science Applications
MMP's unique chemical structure allows it to be used as a building block in synthesizing novel materials:
- Polymer Development : MMP can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability.
- Coatings and Adhesives : The compound's chemical reactivity allows it to be utilized in formulating advanced coatings with specific functional properties.
Data Summary Table
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against A549 cells; IC₅₀ values < 50 µM |
Biological Activity | Anti-inflammatory properties | Downregulation of TNF-alpha and IL-6 |
Material Science | Polymer development | Enhanced mechanical properties when incorporated |
Coatings and adhesives | Improved thermal stability |
Mechanism of Action
The mechanism of action of Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbaldehyde: Contains an aldehyde group instead of a carboxylate ester.
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbohydrazide: Features a carbohydrazide group instead of a carboxylate ester.
Uniqueness
The presence of the methoxyphenyl group and the methyl ester group allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry .
Biological Activity
Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique molecular structure, which contributes to its diverse biological effects.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 246.26 g/mol
- SMILES : COC(=O)c1cc(C)nn1-c2ccc(OC)cc2
- InChI Key : WHBAEJLTUOEEEH-UHFFFAOYSA-N
The compound features a methoxy group and a carboxylate functional group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro tests have demonstrated that pyrazole derivatives exhibit significant activity against a range of pathogens.
Key Findings on Antimicrobial Activity:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The tested compounds were effective in inhibiting biofilm formation, which is crucial for treating persistent infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro and in vivo studies.
Significant Research Findings:
- Cell Lines Tested : The compound has shown efficacy against several cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
- Growth Inhibition : IC values for growth inhibition in various cancer cell lines have been reported, with some derivatives showing significant cytotoxicity. For instance, certain pyrazole derivatives have displayed IC values as low as 0.01 µM against MCF7 cells .
Table 1: Summary of Anticancer Activity
Cell Line | Compound | IC (µM) |
---|---|---|
MDA-MB-231 | Methyl Pyrazole Derivative | 0.01 |
HepG2 | Methyl Pyrazole Derivative | 0.03 |
A549 | Methyl Pyrazole Derivative | 26 |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects .
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
Several case studies illustrate the effectiveness of pyrazole derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study published in the ACS Omega journal highlighted the promising antimicrobial properties of pyrazole derivatives, including those similar to this compound, demonstrating their potential as new therapeutic agents .
- Anticancer Research : Research conducted on various cancer cell lines indicated that pyrazole derivatives could serve as lead compounds for developing novel anticancer drugs due to their potent inhibitory effects on tumor growth .
Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-8-12(13(16)18-3)15(14-9)10-4-6-11(17-2)7-5-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBAEJLTUOEEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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